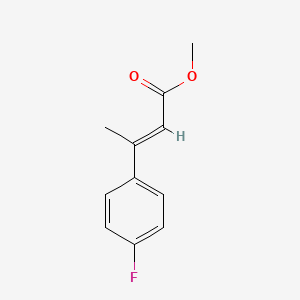

Methyl 3-(4-fluorophenyl)but-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-fluorophenyl)but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-7H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJGRAWNPUCVSX-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of α,β Unsaturated Esters As Versatile Synthons

Alpha,beta-unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond that is in conjugation with an ester group. fiveable.me This arrangement of alternating double and single bonds creates a delocalized π-electron system, which confers unique reactivity upon the molecule. fiveable.me They are widely regarded as versatile synthons—a term for molecular fragments that serve as building blocks for the synthesis of more complex molecules. fiveable.menih.gov

The primary reason for their utility lies in their varied reaction pathways. The conjugated system makes the β-carbon electron-deficient and thus susceptible to attack by nucleophiles in a process known as conjugate or Michael addition. fiveable.me This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, the double bond can participate in a range of pericyclic reactions, including cycloadditions like the Diels-Alder reaction, which are fundamental for constructing cyclic and polycyclic frameworks. nih.gov The ester functionality itself can be readily converted into other groups such as carboxylic acids, amides, and alcohols, adding another layer of synthetic flexibility. nih.gov Their role as key intermediates is crucial in the synthesis of a wide array of complex organic molecules. rsc.org

Strategic Importance of Fluorinated Aromatic Moieties in Chemical Synthesis

The incorporation of fluorine into aromatic systems is a widely used strategy in medicinal chemistry and materials science. nih.govresearchgate.net The unique properties of the fluorine atom—its small size and high electronegativity—can dramatically alter a molecule's physicochemical characteristics. nih.govtandfonline.com When attached to an aromatic ring, fluorine can modulate the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.netnih.gov

A key advantage of fluorination is the enhancement of metabolic resistance. The carbon-fluorine bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes, which can increase the bioavailability and half-life of a drug. researchgate.nettandfonline.com Furthermore, fluorine can enhance a molecule's binding affinity to target proteins through favorable interactions and can influence the acidity (pKa) of nearby functional groups, which can improve membrane permeability. tandfonline.com Consequently, the presence of a fluorinated aromatic moiety is a desirable feature in the design of new pharmaceuticals and agrochemicals. nih.govresearchgate.net

Overview of Methyl 3 4 Fluorophenyl but 2 Enoate As a Key Building Block in Synthetic Methodologies

Established Synthetic Routes to this compound

Condensation Reactions for α,β-Unsaturated Ester Formation (e.g., Knoevenagel condensation)

The Knoevenagel condensation is a versatile and widely employed method for the formation of carbon-carbon bonds, and it represents a classical approach to the synthesis of α,β-unsaturated esters. rsc.orgarkat-usa.orgresearchgate.net This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. aston.ac.uklookchem.com For the synthesis of this compound, this would involve the reaction of 4-fluorobenzaldehyde with a methyl acetoacetate equivalent.

The general mechanism proceeds through the deprotonation of the active methylene compound by a base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the desired α,β-unsaturated product. A variety of catalysts can be employed, ranging from traditional organic bases like piperidine and pyridine to more environmentally benign options such as ionic liquids and natural catalysts. aston.ac.uklookchem.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Fluorobenzaldehyde | Methyl acetoacetate | Base (e.g., piperidine, pyridine) | This compound |

Olefination Strategies for the Preparation of this compound Precursors

Olefination reactions provide a powerful and direct route to alkenes, and the Horner-Wadsworth-Emmons (HWE) reaction is a particularly valuable tool for the stereoselective synthesis of α,β-unsaturated esters. wikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.net This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone. wpmucdn.com A key advantage of the HWE reaction is its propensity to form the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org

In the context of this compound synthesis, the HWE reaction would utilize a phosphonate ester, such as trimethyl phosphonoacetate, which is deprotonated by a base (e.g., sodium methoxide) to generate the nucleophilic phosphonate carbanion. wpmucdn.com This carbanion then reacts with 4-fluorobenzaldehyde to form a betaine-like intermediate, which subsequently collapses to yield the desired (E)-α,β-unsaturated ester and a water-soluble phosphate byproduct, simplifying product purification. organic-chemistry.org

| Reagent 1 | Reagent 2 | Base | Key Feature |

| Trimethyl phosphonoacetate | 4-Fluorobenzaldehyde | Sodium methoxide | High (E)-selectivity |

Iron-Catalyzed Stereospecific Arylation Methods

Recent advances in transition-metal catalysis have introduced iron-catalyzed reactions as a cost-effective and environmentally friendly alternative to methods employing precious metals. organic-chemistry.org Iron-catalyzed arylation reactions have emerged as a promising strategy for the formation of carbon-aryl bonds. documentsdelivered.comorganic-chemistry.orgnih.gov While direct iron-catalyzed arylation to form this compound is not extensively documented, analogous transformations suggest its feasibility.

One potential approach could involve the iron-catalyzed cross-coupling of an appropriate organometallic reagent containing the 4-fluorophenyl group with a pre-functionalized butenoate substrate. Alternatively, iron-catalyzed C-H activation could be envisioned, where a C-H bond on a suitable precursor is directly arylated with a fluorophenyl source. nih.gov These methods offer the potential for high stereospecificity, depending on the chosen catalyst system and reaction conditions. For instance, an iron-catalyzed α-arylation of a preformed ester could be a viable route. organic-chemistry.orgdntb.gov.ua

Advanced and Stereoselective Synthesis of this compound and its Stereoisomers

Catalytic Approaches in this compound Synthesis (e.g., CoCl₂ catalysis)

Modern synthetic chemistry increasingly relies on the development of efficient and selective catalytic systems. Cobalt(II) chloride (CoCl₂) has been demonstrated as an effective catalyst for the synthesis of β-enamino esters and β-enaminones under solvent-free conditions. scielo.brscispace.comresearchgate.netscienceopen.comamanote.com This reaction involves the condensation of 1,3-dicarbonyl compounds with amines. While this method produces β-enamino compounds rather than α,β-unsaturated esters directly, these products can serve as valuable precursors for further transformations into the target molecule or its analogs.

The CoCl₂-catalyzed reaction offers several advantages, including mild reaction conditions (room temperature), high yields, and operational simplicity. scispace.com The catalytic cycle is believed to involve the coordination of the cobalt(II) ion to the carbonyl oxygen of the 1,3-dicarbonyl compound, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

| Reactants | Catalyst | Conditions | Product Type |

| 1,3-Dicarbonyl compound + Amine | CoCl₂ | Room temperature, solvent-free | β-Enamino ester/enaminone |

Enantioselective and Diastereoselective Routes to Related Fluorinated Butenoates

The synthesis of stereochemically pure fluorinated compounds is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. nih.gov The development of enantioselective and diastereoselective methods for the synthesis of fluorinated butenoates and related structures is an active area of research. cuny.edu

One powerful strategy for introducing chirality is the asymmetric Michael addition of nucleophiles to α,β-unsaturated esters. acs.org The use of chiral catalysts, such as isothioureas, can facilitate the enantioselective addition of malonates to α,β-unsaturated aryl esters, affording products with excellent enantioselectivity. acs.org While the direct enantioselective synthesis of this compound via this method would require a different substitution pattern, the principle demonstrates a viable approach for creating stereocenters in related systems.

Furthermore, diastereoselective fluorination reactions and the use of chiral fluorinated building blocks provide another avenue for accessing stereochemically defined fluorinated butenoates. nih.govcuny.edunih.gov These methods often rely on substrate control or the use of chiral reagents to direct the stereochemical outcome of the reaction. The stereoselective synthesis of (Z)-α-aryl-α,β-unsaturated esters has also been achieved through the dehydration of α-hydroxyesters, showcasing another strategy to control the geometry of the double bond. nih.govresearchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry into the synthesis of this compound involves rethinking traditional synthetic pathways to enhance their sustainability. Key areas of focus include the use of alternative reaction media and the development of more efficient and environmentally benign catalytic systems.

Solvent-Free and Aqueous Medium Syntheses

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which can be hazardous to human health and the environment. acs.org Consequently, there is a significant push towards developing solvent-free methods or utilizing water as a benign reaction medium.

Solvent-free reactions, sometimes referred to as solid-state or dry media reactions, offer numerous advantages. researchgate.net By eliminating the solvent, waste is significantly reduced, and the need for costly and energy-intensive solvent removal processes is obviated. researchgate.net Microwave irradiation has emerged as a powerful tool in solvent-free synthesis, often leading to dramatically reduced reaction times and improved yields. oatext.com For the synthesis of α,β-unsaturated compounds, Knoevenagel condensation reactions have been successfully carried out under solvent-free microwave conditions, demonstrating the potential for rapid and efficient synthesis. oatext.com

Aqueous synthesis represents another cornerstone of green chemistry. Water is an abundant, non-toxic, and non-flammable solvent, making it an ideal medium for many chemical transformations. elsevierpure.com The Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which are classic methods for forming carbon-carbon double bonds, have been adapted to run in aqueous media. elsevierpure.comresearchgate.net For instance, the synthesis of α,β-unsaturated esters from aldehydes and α-bromoesters can be achieved in an aqueous solution of sodium bicarbonate. acs.org

Table 1: Comparison of Conventional and Green Synthesis Approaches for α,β-Unsaturated Esters

| Feature | Conventional Synthesis | Green Synthesis (Solvent-Free/Aqueous) |

| Solvent | Volatile Organic Compounds (e.g., Toluene, THF) | None (Solvent-free) or Water |

| Energy Input | Conventional heating (e.g., oil bath) | Microwave irradiation or sonication |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Work-up | Organic solvent extraction, chromatography | Simple filtration or extraction with green solvents |

| By-products | Often stoichiometric amounts of waste | Reduced waste, water as the main effluent |

Sustainable Catalysis in Esterification and Alkene Formation

Catalysis is a fundamental pillar of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally friendly reagents.

For the esterification step in the synthesis of this compound, several sustainable catalytic methods are available. The use of solid acid catalysts, such as ion-exchange resins like Dowex H+, offers a greener alternative to traditional mineral acids. nih.gov These solid catalysts are easily separable from the reaction mixture and can often be reused, minimizing waste. nih.gov Deep eutectic solvents (DESs) have also been explored as both solvents and catalysts for esterification, providing good yields under mild conditions. researchgate.net Furthermore, greener variations of classic reactions like the Steglich esterification have been developed, utilizing less hazardous solvents such as acetonitrile. nih.gov

In the context of forming the carbon-carbon double bond, sustainable catalytic approaches for reactions like the Wittig or HWE are of great interest. The HWE reaction, which typically employs a phosphonate carbanion to react with a carbonyl compound, is known for its high E-selectivity and the ease of removal of the water-soluble phosphate byproduct. organic-chemistry.org Green variations of these reactions focus on minimizing solvent use and employing milder reaction conditions. researchgate.net For example, HWE reactions can be performed under phase-transfer catalysis conditions in aqueous media, which facilitates the reaction between water-insoluble organic reactants. elsevierpure.com The use of ultrasound has also been shown to accelerate Wittig and HWE reactions, often leading to higher yields in shorter reaction times. nih.gov

Table 2: Examples of Sustainable Catalysts in Esterification and Alkene Formation

| Reaction Type | Catalyst | Advantages |

| Esterification | Dowex H+/NaI | Reusable solid catalyst, mild reaction conditions. nih.gov |

| Deep Eutectic Solvents (DESs) | Acts as both solvent and catalyst, biodegradable. researchgate.net | |

| Greener Steglich (Acetonitrile) | Avoids hazardous chlorinated solvents. nih.gov | |

| Alkene Formation (HWE) | Phase-Transfer Catalysts | Enables reaction in aqueous media. elsevierpure.com |

| Ultrasonication | Reduced reaction times, improved yields. nih.gov |

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond in this compound, rendering the β-carbon electrophilic and thus susceptible to attack by nucleophiles. This reactivity is characteristic of α,β-unsaturated carbonyl compounds and leads to conjugate or 1,4-addition reactions.

The Michael addition is a specific type of conjugate addition where a resonance-stabilized carbanion, known as the Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor. jst.go.jpacs.org In this context, this compound serves as a competent Michael acceptor.

The general mechanism involves the addition of the nucleophilic donor to the β-carbon of the unsaturated ester, forming an enolate intermediate. This enolate is then protonated to yield the final 1,4-adduct. acs.org

Common Michael donors that are expected to react with this compound include:

Malonic esters

Acetoacetic esters

Nitroalkanes

Cyanides

The reaction is typically catalyzed by a base, which generates the nucleophilic carbanion from the Michael donor. The choice of base and reaction conditions can influence the yield and stereoselectivity of the product.

| Michael Donor | Expected Product Structure | General Reaction Conditions |

|---|---|---|

| Diethyl malonate | Diethyl 2-(1-(4-fluorophenyl)-3-methoxy-3-oxobutyl)malonate | Base (e.g., NaOEt) in a protic solvent (e.g., EtOH) |

| Nitromethane | Methyl 3-(4-fluorophenyl)-4-nitrobutanoate | Base (e.g., DBU) in an aprotic solvent (e.g., THF) |

Beyond stabilized carbanions, a broader range of nucleophiles can participate in conjugate addition reactions with this compound. The reactivity of the nucleophile often dictates whether 1,4-addition is favored over direct 1,2-addition to the carbonyl group. Softer nucleophiles generally prefer 1,4-addition. tandfonline.comorganic-chemistry.org

Examples of nucleophiles that undergo conjugate addition include:

Amines: Primary and secondary amines can add to the β-carbon to form β-amino esters.

Thiols: Thiolates are excellent soft nucleophiles and readily add to α,β-unsaturated systems in a process known as thio-Michael addition.

Organocuprates (Gilman reagents): These reagents are known to selectively perform 1,4-addition to α,β-unsaturated carbonyls, providing a route for carbon-carbon bond formation. acs.org

Cyanide: The cyanide ion can act as a nucleophile, leading to the formation of a β-cyano ester derivative. tandfonline.com

The reaction of this compound with these nucleophiles would proceed via a similar mechanism to the Michael addition, involving nucleophilic attack at the β-carbon followed by protonation.

| Nucleophile | Type of Addition Product | Key Features |

|---|---|---|

| Primary/Secondary Amines | β-Amino ester | Formation of a new C-N bond. |

| Thiols (in presence of base) | β-Thioether ester | Formation of a new C-S bond. |

| Organocuprates (e.g., (CH₃)₂CuLi) | β-Alkylated ester | Formation of a new C-C bond. |

Electrophilic Reactions of this compound

While the conjugated system is generally electron-deficient, electrophilic reactions can occur at the carbon-carbon double bond under certain conditions, as well as on the electron-rich aromatic ring.

The addition of hydrogen halides (HX) or water (in the presence of an acid catalyst) to the alkene functionality of this compound can theoretically proceed. The reaction of α,β-unsaturated carbonyl compounds with electrophiles like HBr can lead to both 1,2- and 1,4-addition products. youtube.com

In the case of hydrohalogenation, protonation of the carbonyl oxygen would generate a resonance-stabilized carbocation with positive charge at both the α- and γ- (or β-) positions. Nucleophilic attack by the halide at the β-carbon would result in the 1,4-addition product, which would then tautomerize to the more stable β-halo ester.

Acid-catalyzed hydration would follow a similar mechanistic pathway, with water acting as the nucleophile, to yield a β-hydroxy ester.

The fluorophenyl ring of this compound is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the directing effects of the two substituents on the ring: the fluorine atom and the but-2-enoate group.

Methyl but-2-enoate substituent: This group is deactivating and a meta-director. The electron-withdrawing nature of the carbonyl group deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

When both substituents are present, their combined influence dictates the position of substitution. The fluorine atom directs ortho and para to itself (positions 3 and 4, with position 4 already occupied). The but-2-enoate group directs meta to its point of attachment (positions 3 and 5). Therefore, both groups direct an incoming electrophile to the position meta to the but-2-enoate group and ortho to the fluorine atom (position 3). This makes position 3 the most likely site for electrophilic attack.

Reduction and Oxidation Reactions of this compound

The unsaturated ester functionality of this compound offers two primary sites for reduction: the carbon-carbon double bond and the ester carbonyl group.

Selective reduction of the C=C double bond can be achieved using various reagents, leading to the corresponding saturated ester, Methyl 3-(4-fluorophenyl)butanoate. Reagents that have been shown to be effective for the selective 1,4-reduction of α,β-unsaturated esters include:

Sodium borohydride (B1222165) with a transition metal salt: For instance, the NaBH₄-BiCl₃ system has been reported to selectively reduce the carbon-carbon double bond of α,β-unsaturated esters. tandfonline.comtandfonline.com

Sodium cyanoborohydride (NaBH₃CN): This reagent is known for the selective reduction of α,β-unsaturated esters, nitriles, and nitro compounds. acs.org

Catalytic hydrogenation: Using catalysts such as palladium on carbon (Pd/C) under controlled conditions can lead to the reduction of the alkene without affecting the ester or the aromatic ring.

Iridium-catalyzed 1,4-reduction: Certain iridium catalysts with formic acid as the hydride source can selectively reduce the C=C bond. mdpi.com

Reduction of the ester group to an alcohol can be accomplished with more powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would typically also reduce the C=C double bond, yielding 4-(4-fluorophenyl)butan-1-ol. Using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures might allow for the selective reduction of the ester to the corresponding aldehyde or alcohol, potentially with some preservation of the double bond. jst.go.jp

The oxidation of this compound is less commonly described but could potentially target the C=C double bond or the allylic methyl group.

Epoxidation: The carbon-carbon double bond can be oxidized to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would lead to the dihydroxylation of the double bond, forming the corresponding diol.

Oxidative cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup would cleave the double bond, yielding 4-fluorobenzoic acid.

| Reaction Type | Reagent(s) | Expected Major Product |

|---|---|---|

| Selective C=C Reduction | NaBH₄/BiCl₃ | Methyl 3-(4-fluorophenyl)butanoate |

| Ester and C=C Reduction | LiAlH₄ | 4-(4-fluorophenyl)butan-1-ol |

| Epoxidation | m-CPBA | Methyl 3-(4-fluorophenyl)-2,3-epoxybutanoate |

| Oxidative Cleavage | O₃, then H₂O₂ | 4-Fluorobenzoic acid |

Selective Hydrogenation of the Carbon-Carbon Double Bond

The selective hydrogenation of the α,β-unsaturated carbon-carbon double bond in compounds like this compound is a valuable transformation, yielding the corresponding saturated ester, Methyl 3-(4-fluorophenyl)butanoate. This reaction requires careful selection of catalysts and reaction conditions to avoid the reduction of the ester functionality or the aromatic ring. While specific studies on this compound are not extensively documented, the reactivity can be inferred from established methods for similar β-aryl-α,β-unsaturated esters.

A variety of catalytic systems are known to be effective for the selective hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds. These include transition metal catalysts such as palladium, rhodium, and nickel. For instance, palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of alkenes and is generally effective under mild conditions of hydrogen pressure and temperature, which would likely be suitable for the selective reduction of the target molecule.

Recent advancements have highlighted the use of more sophisticated catalytic systems to enhance selectivity and efficiency. For example, rhodium hydride complexes, such as (η5-C5Me5)Rh(2-(2-pyridyl)phenyl)H, have been shown to catalyze the selective hydrogenation of the C=C double bond in a variety of α,β-unsaturated esters with high chemoselectivity and under mild conditions. mdpi.com Similarly, copper(I)/N-heterocyclic carbene (NHC) complexes have emerged as effective catalysts for the conjugate reduction of α,β-unsaturated esters using H2, offering a sustainable alternative to precious metal catalysts. chemrxiv.org Another approach involves the use of inexpensive catalyst systems like a combination of copper and cobalt salts with a reducing agent such as sodium borohydride in methanol (B129727), which has been successfully applied to the reduction of methyl cinnamate (B1238496) derivatives. chemrxiv.org

The choice of catalyst and conditions is crucial to prevent over-reduction to the corresponding alcohol or hydrodefluorination of the fluorophenyl group. The steric and electronic properties of this compound, with the bulky 4-fluorophenyl group at the β-position, would influence the rate and selectivity of the hydrogenation.

Catalytic Systems for Selective Hydrogenation of α,β-Unsaturated Esters

| Catalyst System | Substrate Example | Product | Key Features |

| Rhodium Hydride Complex | Various α,β-unsaturated esters | Saturated esters | High chemoselectivity, mild reaction conditions. mdpi.com |

| Copper(I)/NHC Complex | Ethyl β-methyl cinnamate | Ethyl β-methyl-3-phenylpropanoate | Sustainable, avoids precious metals. chemrxiv.org |

| CuSO4/CoCl2 with NaBH4 | Methyl 3,4,5-trimethoxycinnamate | Methyl 3-(3,4,5-trimethoxyphenyl)propanoate | Inexpensive, rapid reaction. chemrxiv.org |

| Palladium on Carbon (Pd/C) | Methyl Cinnamate | Methyl 3-phenylpropanoate | Widely used, generally mild conditions. |

Transformations of the Ester Functional Group

The ester functional group in this compound can undergo several characteristic transformations, providing pathways to other important classes of compounds.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(4-fluorophenyl)but-2-enoic acid. This reaction is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis, using an aqueous acid like sulfuric acid or hydrochloric acid, is a reversible process. Basic hydrolysis, or saponification, using a base such as sodium hydroxide (B78521) or potassium hydroxide, is an irreversible reaction that proceeds through a nucleophilic acyl substitution mechanism to yield the carboxylate salt, which is then protonated in a separate workup step to give the carboxylic acid. The presence of the electron-withdrawing fluorine atom on the phenyl ring may influence the rate of hydrolysis.

Reduction: The ester group can be reduced to a primary alcohol, 3-(4-fluorophenyl)but-2-en-1-ol, while preserving the carbon-carbon double bond. This selective reduction requires strong reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reagent commonly used for the reduction of esters to primary alcohols. sigmaaldrich.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. Careful control of the reaction temperature is necessary to manage the high reactivity of LiAlH4. The selective reduction of the ester in the presence of the C=C double bond is generally achievable with LiAlH4 for α,β-unsaturated esters.

Oxidation: While less common for this specific type of substrate, it is conceivable that under harsh oxidative conditions, both the double bond and the ester group could be cleaved. However, more controlled oxidation would likely target the double bond first. A related compound, Methyl (2Z)-3-(3-bromo-4-fluorophenyl)but-2-enoate, is noted to have the potential for its ester group to be oxidized to the corresponding carboxylic acid, though specific reagents for this transformation on the unsaturated ester are not detailed. evitachem.com

Summary of Ester Transformations

| Transformation | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H2O, H+ (e.g., H2SO4) | 3-(4-fluorophenyl)but-2-enoic acid |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH, H2O/alcohol, heat; 2. H3O+ | 3-(4-fluorophenyl)but-2-enoic acid |

| Reduction | 1. LiAlH4, dry ether; 2. H3O+ | 3-(4-fluorophenyl)but-2-en-1-ol |

Cycloaddition Reactions and Pericyclic Processes with this compound

Diels-Alder Reactions as a Dienophile

This compound possesses a carbon-carbon double bond that is activated by the electron-withdrawing ester group, making it a potential dienophile in Diels-Alder reactions. sigmaaldrich.commasterorganicchemistry.com The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. In this context, this compound would react with a conjugated diene.

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. The ester group (-COOCH3) serves this purpose in the target molecule. The 4-fluorophenyl group, while bulky, also has an electron-withdrawing character due to the electronegativity of the fluorine atom, which could further enhance the dienophilic nature of the double bond.

While specific Diels-Alder reactions involving this compound are not readily found in the literature, its reactivity can be predicted based on similar α,β-unsaturated esters. For example, methyl acrylate (B77674) and methyl vinyl ketone are common dienophiles. The reaction would proceed by the concerted addition of the diene to the double bond of the butenoate, leading to a substituted cyclohexene (B86901) derivative. The regioselectivity of the reaction would be governed by the electronic effects of the substituents on both the diene and the dienophile.

A study on methyl 2-oxobut-3-enoate, a structurally related α,β-unsaturated ester, demonstrated its successful participation as a dienophile in Diels-Alder reactions with various 1,3-dienes, affording functionalized cyclohexene products in moderate to good yields. researchgate.net This suggests that this compound would likely exhibit similar reactivity.

Other Cycloaddition Pathways

Beyond the [4+2] Diels-Alder reaction, the activated double bond in this compound makes it a candidate for other cycloaddition pathways, such as [3+2] cycloadditions. These reactions involve a three-atom component (1,3-dipole) and a two-atom component (the dipolarophile, in this case, the butenoate).

[3+2] cycloaddition reactions are a versatile method for the synthesis of five-membered heterocyclic rings. Common 1,3-dipoles include azides, nitrile oxides, and nitrones. The reaction of an α,β-unsaturated ester with a 1,3-dipole would lead to the formation of a five-membered ring containing heteroatoms. For instance, reaction with an azide (B81097) would yield a triazoline, with a nitrile oxide would form an isoxazoline, and with a nitrone would produce an isoxazolidine.

Studies on α,β-unsaturated sultams, which are analogous to α,β-unsaturated esters in terms of their electronic properties as dipolarophiles, have shown successful [3+2] cycloaddition reactions with nitrones and nitrile oxides. chemrxiv.orgchemrxiv.orgresearchgate.net This provides a strong indication that this compound would also be a competent dipolarophile in such transformations, leading to a variety of five-membered heterocyclic structures. The regioselectivity of these cycloadditions would be dictated by the frontier molecular orbital interactions between the 1,3-dipole and the butenoate.

Applications of Methyl 3 4 Fluorophenyl but 2 Enoate in Advanced Organic Synthesis

Methyl 3-(4-fluorophenyl)but-2-enoate as a Precursor for Complex Fluorinated Organic Molecules

The strategic placement of fluorine atoms in organic molecules can significantly influence their biological activity and material properties. As a fluorinated building block, this compound is theoretically a valuable precursor for a variety of complex molecules.

Synthesis of Fluorinated Heterocycles (e.g., Pyrazoles)

A general synthetic approach for pyrazoles is presented in the table below, which could hypothetically be adapted for this compound.

| Reactant A | Reactant B | Product | General Conditions |

| 1,3-Diketone | Hydrazine derivative | Substituted Pyrazole | Acid or base catalysis, often with heating |

| α,β-Unsaturated ketone/ester | Hydrazine derivative | Pyrazoline, followed by oxidation to Pyrazole | Varies depending on substrate and reagents |

Building Block for Advanced Pharmaceutical Intermediates (excluding clinical data)

The 4-fluorophenyl group is a common motif in many pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity. This compound could serve as a key intermediate for introducing this moiety, along with a four-carbon chain, into a larger drug scaffold. However, documented examples of its direct use in the synthesis of advanced pharmaceutical intermediates are not present in the available literature.

Precursors for Agrochemical and Material Science Candidates

Fluorinated organic molecules have found extensive applications in agrochemicals (e.g., pesticides and herbicides) and material science (e.g., polymers and liquid crystals). The unique properties imparted by the fluorine atom, such as increased lipophilicity and altered electronic characteristics, are highly desirable. While the structural features of this compound suggest its potential as a precursor in these fields, specific research demonstrating its conversion into agrochemical or material science candidates could not be located.

Role in Chiral Molecule Synthesis

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals.

Derivatization for Asymmetric Synthesis

The carbon-carbon double bond in this compound presents an opportunity for various asymmetric transformations, such as asymmetric hydrogenation, dihydroxylation, or epoxidation. These reactions would introduce chirality into the molecule, creating valuable chiral building blocks. Despite the potential for such applications, specific studies detailing the derivatization of this compound for asymmetric synthesis are not described in the searched scientific literature.

Use in Stereoselective Catalytic Cycles

In stereoselective catalytic cycles, a chiral catalyst can interact with a prochiral substrate to produce a chiral product with high enantiomeric excess. This compound could theoretically act as a substrate in such reactions. For instance, a stereoselective conjugate addition to the α,β-unsaturated ester system could be envisioned. However, there is no available research that documents the use of this compound within stereoselective catalytic cycles.

A hypothetical example of a stereoselective reaction is outlined below.

| Substrate | Reagent | Chiral Catalyst | Potential Chiral Product |

| This compound | Organometallic reagent (e.g., Grignard, organocuprate) | Chiral ligand-metal complex | Chiral β-substituted butanoate |

| This compound | Hydrogen gas | Chiral transition metal catalyst (e.g., Rh-BINAP) | Chiral methyl 3-(4-fluorophenyl)butanoate |

Theoretical and Computational Studies of Methyl 3 4 Fluorophenyl but 2 Enoate

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of Methyl 3-(4-fluorophenyl)but-2-enoate are fundamental to understanding its behavior in chemical reactions. Computational analyses, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to view these properties.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of molecules like this compound. ajchem-a.com Methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and calculate various electronic parameters. ajchem-a.com These calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule in its ground state.

DFT calculations also enable the determination of key electronic properties that govern reactivity. These include the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges (e.g., Mulliken charges). ajchem-a.com The MEP map, for instance, visually indicates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to attack. malayajournal.org For this compound, the carbonyl oxygen and the fluorine atom are expected to be regions of high electron density, while the carbonyl carbon and protons are likely to be electron-deficient.

A hypothetical table of selected calculated properties for this compound, based on typical DFT outputs, is presented below.

| Property | Hypothetical Value | Significance |

| Total Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule. |

| Mulliken Charge on F | -0.25 e | Shows the partial negative charge on the fluorine atom. |

| Mulliken Charge on C=O | +0.45 e | Highlights the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on O=C | -0.35 e | Indicates the nucleophilic character of the carbonyl oxygen. |

These values are illustrative and would be precisely determined through specific DFT calculations.

The fluorine atom at the para-position of the phenyl ring exerts a significant influence on the electronic properties and reactivity of this compound. This influence is twofold: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric or resonance effect (+M). Due to the high electronegativity of fluorine, the inductive effect generally dominates, pulling electron density from the aromatic ring and the rest of the conjugated system.

This electron-withdrawing nature affects the reactivity of the entire molecule. For instance, it can enhance the electrophilicity of the β-carbon in the butenoate chain, making it more susceptible to nucleophilic attack. The fluorine atom's presence can also modulate the acidity of adjacent protons and influence the stability of potential reaction intermediates.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The energy and spatial distribution of these orbitals dictate how a molecule interacts with other reagents. youtube.com The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, such as the phenyl ring and the C=C double bond. The LUMO, conversely, is likely to be centered on the electron-deficient regions, particularly the α,β-unsaturated ester moiety. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.org

An illustrative representation of FMO analysis is provided in the table below.

| Orbital | Hypothetical Energy (eV) | Description & Implication for Reactivity |

| HOMO | -6.5 | Represents the electron-donating capability. The distribution of the HOMO indicates the likely sites for electrophilic attack on the molecule. |

| LUMO | -1.2 | Represents the electron-accepting capability. The distribution of the LUMO points to the probable sites for nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | A larger energy gap suggests higher kinetic stability and lower chemical reactivity. |

These energy values are for illustrative purposes and would be quantified by specific quantum chemical calculations.

Reaction Mechanism Elucidation for this compound Transformations

Computational chemistry provides powerful tools for mapping out the potential reaction pathways for molecules like this compound. By modeling these transformations, researchers can gain a deep understanding of the underlying mechanisms.

DFT calculations are instrumental in modeling reaction mechanisms. imist.mamdpi.com For a given transformation of this compound, such as a cycloaddition or a nucleophilic addition reaction, computational chemists can map the entire potential energy surface. This involves identifying the structures of reactants, intermediates, transition states, and products.

For example, in a hypothetical Michael addition reaction, DFT could be used to model the approach of a nucleophile to the β-carbon of the butenoate system. The calculations would reveal the preferred trajectory of the nucleophile and the structural changes that occur as the reaction progresses. Different stereochemical outcomes (e.g., syn vs. anti-addition) can also be investigated by comparing the energies of the respective reaction pathways. researchgate.net

A crucial aspect of computational reaction mechanism studies is the location and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. By analyzing the geometry and vibrational frequencies of the transition state, chemists can confirm that it correctly connects the reactants and products.

The collection of energies for all stationary points (reactants, intermediates, transition states, and products) allows for the construction of a reaction energy landscape, or reaction profile. This profile provides a quantitative picture of the reaction's thermodynamics and kinetics. The height of the energy barrier (the difference in energy between the reactants and the transition state) corresponds to the activation energy of the reaction. By comparing the activation energies of competing pathways, it is possible to predict which reaction is more likely to occur.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and relative stability of different forms of this compound are dictated by the rotational freedom around its single bonds and the fixed geometry of its double bond. Computational chemistry provides powerful tools to explore these features, offering insights into the molecule's preferred shapes and the energy associated with them.

A PES scan reveals the energy barriers to rotation. For instance, the rotation of the 4-fluorophenyl group relative to the plane of the but-2-enoate backbone is a critical factor. The planarity of this system is influenced by the balance between the stabilizing effects of conjugation and the destabilizing effects of steric hindrance. The most stable conformation is typically one where the phenyl ring is twisted out of the plane of the double bond to alleviate steric strain between the ortho hydrogens of the phenyl ring and the substituents at the C2 and C3 positions.

Interactive Table: Hypothetical Potential Energy Scan for Phenyl Ring Rotation

This table illustrates the expected relative energy changes during the rotation of the 4-fluorophenyl group in this compound. The energy minima (most stable conformations) occur when steric hindrance is minimized, while the maximum energy corresponds to the eclipsed conformation.

| Dihedral Angle (θ) | Conformation Description | Hypothetical Relative Energy (kcal/mol) |

| 0° | Fully Eclipsed with C2-H | High (Steric Clash) |

| ~45° | Twisted (Energy Minimum) | 0.0 |

| 90° | Perpendicular (Conjugation Broken) | High (Transition State) |

| ~135° | Twisted (Energy Minimum) | 0.0 |

| 180° | Fully Eclipsed with C4-Methyl | Highest (Steric Clash) |

This compound is a trisubstituted alkene and therefore exists as two distinct geometric isomers: (E) and (Z). The identity of each isomer is determined using the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each carbon of the double bond (C2 and C3).

At C2: The methyl ester group (-COOCH₃) has a higher priority than the hydrogen atom (-H).

At C3: The 4-fluorophenyl group has a higher priority than the methyl group (-CH₃).

The (Z)-isomer is the configuration where the two higher-priority groups (the 4-fluorophenyl group and the methyl ester group) are on the same side (German: zusammen) of the double bond. The (E)-isomer has these high-priority groups on opposite sides (German: entgegen).

The relative stability of these two isomers is primarily governed by sterics.

In the (Z)-isomer , the bulky 4-fluorophenyl group and the methyl ester group are forced into close proximity, leading to significant steric repulsion and van der Waals strain. This conformation is energetically unfavorable.

In the (E)-isomer , the bulky groups are positioned on opposite sides of the double bond, minimizing steric hindrance. This arrangement results in a more stable, lower-energy molecule.

Consequently, the (E)-isomer is the thermodynamically favored product in syntheses. Condensation reactions used to form such compounds generally yield the more stable (E)-stereoisomer. researchgate.net The (Z)-isomer is typically only formed in significant amounts if directed by specific synthetic methods, such as the Still-Gennari olefination, or under kinetic control. researchgate.net Computational calculations consistently show the (E)-isomer of such trisubstituted α,β-unsaturated esters to be several kcal/mol more stable than the corresponding (Z)-isomer.

Interactive Table: Comparison of (E) and (Z) Stereoisomers

This table summarizes the key characteristics and expected stability differences between the geometric isomers of this compound.

| Feature | (E)-Isomer | (Z)-Isomer |

| Structure | High-priority groups are on opposite sides of the C=C bond. | High-priority groups are on the same side of the C=C bond. |

| Key Steric Interaction | Phenyl group is opposite to the ester group. | Phenyl group is adjacent to the ester group. |

| Expected Relative Stability | Thermodynamically more stable. | Thermodynamically less stable. |

| Predicted Energy Difference (ΔE) | Lower Energy (Ground State) | Higher Energy |

Advanced Analytical Methodologies in the Study of Methyl 3 4 Fluorophenyl but 2 Enoate

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy offers a powerful lens through which the precise structural features of Methyl 3-(4-fluorophenyl)but-2-enoate can be determined. These techniques probe the magnetic and vibrational properties of the molecule's nuclei and bonds, revealing detailed information about connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced NMR methods offer deeper insights. For the distinct (E) and (Z) isomers of this compound, specific chemical shifts (δ) and coupling constants (J) have been identified through 1D NMR. rsc.org

Table 1: ¹H and ¹³C NMR Data for Stereoisomers of this compound in CDCl₃

| Isomer | Technique | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

|---|---|---|

| Methyl (E)-3-(4-fluorophenyl)but-2-enoate | ¹H NMR | 7.45 (dd, J = 9.0, 5.3 Hz, 2H), 7.05 (m, 2H), 6.09 (d, J = 1.3 Hz, 1H), 3.75 (s, 3H), 2.56 (d, J = 1.3 Hz, 3H) |

| ¹³C NMR | 167.2, 163.3 (d, J = 248.1 Hz), 154.7, 138.2 (d, J = 3.4 Hz), 128.2 (d, J = 8.3 Hz), 116.7 (d, J = 1.5 Hz), 115.5 (d, J = 21.2 Hz), 51.2, 18.1 | |

| Methyl (Z)-3-(4-fluorophenyl)but-2-enoate | ¹H NMR | 7.19 (m, 2H), 7.04 (m, 2H), 5.93 (d, J = 1.5 Hz, 1H), 3.57 (s, 3H), 2.17 (d, J = 1.5 Hz, 3H) |

Beyond these foundational spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment. iitmandi.ac.in These methods would map the correlations between protons and carbons, confirming the precise connectivity of the 4-fluorophenyl ring to the but-2-enoate backbone.

For studying the compound in the solid phase, Solid-State NMR (SSNMR) is a crucial tool, particularly for identifying and characterizing polymorphism—the existence of multiple crystalline forms. While specific SSNMR studies on this compound are not prominent, the methodology has been successfully applied to other fluorophenyl-containing compounds. nih.gov SSNMR is highly sensitive to the local molecular environment, providing information on molecular conformation, packing, hydrogen-bonding, and aromatic π-stacking interactions that define a specific polymorphic form. nih.gov

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion.

Further analysis using tandem mass spectrometry (MS/MS) allows for the study of its fragmentation pathways. nih.gov In this technique, the molecular ion is isolated, fragmented, and the resulting product ions are analyzed. This process provides structural information based on how the molecule breaks apart. For this compound, predictable fragmentation patterns would include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Cleavage of the ester group as a whole (-COOCH₃).

Fragmentation of the butenoate chain .

Fission of the fluorophenyl ring .

Computational tools can be used to predict these fragmentation pathways, providing a theoretical framework that aids in the interpretation of experimental MS/MS spectra. nih.gov This detailed analysis helps to confirm the molecule's structure and can be used to differentiate it from other isomers.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's chemical bonds. These techniques are not only used for functional group identification but are also highly effective for studying intermolecular interactions. nih.gov The positions and shapes of vibrational bands, such as the carbonyl (C=O) stretch, can shift in response to hydrogen bonding or other non-covalent interactions. researchgate.net

Table 2: Experimental Infrared (IR) Data for Stereoisomers of this compound

| Isomer | Vibrational Frequencies (cm⁻¹) |

|---|---|

| Methyl (E)-3-(4-fluorophenyl)but-2-enoate | 3032, 2910, 1760, 1722, 1245, 1155, 976, 827 |

| Methyl (Z)-3-(4-fluorophenyl)but-2-enoate | 3038, 2904, 1760, 1721, 1248, 1150, 827, 676 |

Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can provide even more detailed information about how the molecule interacts with surfaces. ias.ac.in By adsorbing the molecule onto a nanostructured metal surface (typically silver or gold), the Raman signal is significantly amplified. The specific vibrational modes that are enhanced can reveal the orientation of the molecule relative to the surface. ias.ac.in For instance, an enhancement of out-of-plane bending modes would suggest a flat orientation of the aromatic ring on the metal surface. ias.ac.in

Chromatographic and Separation Techniques for Stereoisomer Analysis

This compound exists as stereoisomers due to the restricted rotation around the C=C double bond, resulting in (E) and (Z) geometric isomers. Chromatographic techniques are essential for both the analytical-scale separation to determine isomeric ratios and the preparative-scale separation to isolate pure isomers for further study.

It is important to clarify that the primary stereoisomers of this compound are geometric isomers (diastereomers), not enantiomers, as the molecule does not possess a chiral center. Therefore, the determination of enantiomeric excess is not applicable to the parent compound. The separation and quantification of the (E) and (Z) isomers are typically achieved using standard high-performance liquid chromatography (HPLC) or gas chromatography (GC) with common stationary phases.

Should a chiral center be introduced into the molecule through synthetic modification, chiral chromatography would then become the method of choice for separating the resulting enantiomers and determining the enantiomeric excess (e.e.). This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Alternatively, the enantiomeric composition of chiral analogues could be determined using NMR spectroscopy in the presence of a chiral resolving agent, such as Mosher's acid. researchgate.net

To obtain gram-scale quantities of the pure (E) and (Z) isomers, preparative chromatography is employed. Flash column chromatography over silica (B1680970) gel is a standard and effective method for this purpose, often using a solvent system such as a petroleum ether and ethyl acetate (B1210297) mixture. rsc.org

For more challenging separations or for higher efficiency, advanced techniques like high-speed counter-current chromatography (HSCCC) can be utilized. HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid supports, which can sometimes cause sample degradation. It has proven to be highly effective for the preparative-scale separation of cis-trans isomers of various compounds. nih.gov This technique could be applied to achieve a high-purity separation of the (E) and (Z) isomers of this compound.

Crystallographic Analysis of this compound Derivatives

Crystallographic analysis is a cornerstone for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For the derivatives of this compound, these techniques reveal critical data on molecular conformation, bond lengths, and the packing of molecules in the crystal lattice.

Single-crystal X-ray diffraction stands as the definitive method for elucidating the molecular structure of crystalline materials. A key derivative, Methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate, has been synthesized and its structure identified through this technique. researchgate.netajchem-a.com

The analysis of Methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate revealed that it crystallizes in the monoclinic system with a P21/c space group. ajchem-a.com The crystal structure is composed of molecules stacked in alternating up-and-down orientations along the b-axis. ajchem-a.com The stability of the crystal is maintained by van der Waals forces, including weak N-H···O and C-H···O hydrogen bonds within the molecule. ajchem-a.com Further crystallographic analysis showed that the nitrogen and fluorine atoms are planar with the aromatic carbon atoms. researchgate.net A significant feature is a strong intramolecular O···H-N hydrogen bond, which plays a crucial role in stabilizing the molecular conformation. researchgate.net

Below are the detailed crystallographic parameters determined for Methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate. ajchem-a.com

| Parameter | Value |

| Formula | C₁₁H₁₂NO₂F |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.5919(3) |

| b (Å) | 15.9809(8) |

| c (Å) | 10.1859(4) |

| β (°) | 105.3300(16) |

| Volume (ų) | 1034.85 |

| Z | 4 |

This interactive table summarizes the unit cell parameters for Methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, and their study is crucial for understanding the solid-state behavior of a substance. While no specific studies detailing polymorphs of this compound or its immediate derivatives were found in the provided search results, the investigation of polymorphism is a standard and vital part of solid-state characterization for related molecular systems.

The elucidation of polymorphic forms typically involves crystallization under various conditions (e.g., different solvents, temperatures, or pressures) and characterization by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction. Each polymorph will have a unique crystal lattice and, consequently, a distinct diffraction pattern and thermal behavior. The identification and characterization of polymorphs are critical for controlling the properties of a crystalline solid.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule within the crystal) dominates over the sum of electron distributions of all other molecules. This analysis provides a graphical representation of intermolecular contacts and a quantitative breakdown of these interactions.

The dominant interactions in the crystal packing of Methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate are contacts involving hydrogen atoms. ajchem-a.com The analysis revealed the following distribution of the most significant contacts: ajchem-a.com

| Intermolecular Contact | Contribution to Hirshfeld Surface |

| H···H | 46.7% |

| O···H | 16.7% |

| F···H | 14.2% |

This interactive table presents the percentage contributions of the dominant intermolecular contacts in the crystal packing of Methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate as determined by Hirshfeld surface analysis. ajchem-a.com

These findings indicate that nearly half of all intermolecular contacts are of the hydrogen-hydrogen type, which is common in organic molecules. ajchem-a.comnih.govnih.gov The significant contributions from oxygen-hydrogen and fluorine-hydrogen contacts highlight the role of the ester and fluoro-substituted phenyl groups in directing the crystal packing through weak hydrogen bonding and other van der Waals forces. ajchem-a.com The Hirshfeld surface mapped over dnorm (normalized contact distance) visually confirms these interactions, with red areas on the surface indicating close intermolecular contacts. researchgate.net This detailed analysis of intermolecular forces is essential for understanding the stability and structure of the crystal. researchgate.net

Future Research Directions and Emerging Trends for Methyl 3 4 Fluorophenyl but 2 Enoate

Development of Novel Catalytic Systems for Methyl 3-(4-fluorophenyl)but-2-enoate Transformations

The reactivity of α,β-unsaturated esters like this compound is heavily influenced by the choice of catalyst. A key future direction is the discovery and optimization of catalytic systems that can control the chemo-, regio-, and stereoselectivity of its transformations.

Research into asymmetric conjugate reduction, for instance, has successfully employed chiral phosphine-copper catalysts for other α,β-unsaturated esters, suggesting a promising avenue for producing chiral saturated esters from this compound. acs.org Similarly, the use of magnesium in methanol (B129727) has been shown to selectively reduce the carbon-carbon double bond of α,β-unsaturated esters in the presence of other olefins, a method that could offer a cost-effective and chemoselective reduction pathway. capes.gov.br

Furthermore, lanthanide triflates have proven to be effective catalysts for reactions such as the allylation of imines, indicating their potential for facilitating carbon-carbon bond-forming reactions at the β-position of the butenoate scaffold. fluorine1.ru Another area of interest is the use of indium(III) bromide, which has been utilized for the synthesis of related enoates under solvent-free conditions, pointing towards the development of more environmentally benign catalytic processes. nih.gov

| Potential Catalytic System | Target Transformation | Anticipated Advantage | Reference |

|---|---|---|---|

| Chiral Phosphine-Copper Complexes | Asymmetric Conjugate Reduction | High enantioselectivity for producing chiral esters. | acs.org |

| Magnesium in Methanol | Selective C=C Reduction | High chemoselectivity and use of inexpensive reagents. | capes.gov.br |

| Lanthanide Triflates | C-C Bond Formation (e.g., Michael Addition) | Effective catalysis for additions to α,β-unsaturated systems. | fluorine1.ru |

| Indium(III) Bromide (InBr₃) | Synthesis/Functionalization | Potential for solvent-free reaction conditions. | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Umpolung Reactivity / Annulations | Generation of nucleophilic γ-carbon for novel functionalization. | fluorine1.ru |

Exploration of New Synthetic Applications and Derivatization Pathways

The functional groups within this compound—the α,β-unsaturated ester and the fluorinated phenyl ring—provide a rich platform for derivatization. Future work will likely focus on leveraging this reactivity to access a wider range of complex molecules.

The conjugated system is an ideal Michael acceptor, allowing for the introduction of various nucleophiles at the β-position. This pathway can be exploited to synthesize novel amino acid derivatives, γ-lactams, or precursors to pipecolic acid derivatives. fluorine1.runih.gov The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an allylic alcohol, opening up further synthetic possibilities.

The presence of the 4-fluorophenyl group is also significant. This moiety is a common feature in many pharmaceutically active compounds, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. Therefore, using this compound as an intermediate in the synthesis of more complex drug-like scaffolds is a promising research direction. rsc.org Derivatization could also involve the synthesis of heterocyclic compounds, such as pyrimidines or pyridones, which are common motifs in medicinal chemistry.

Integration of this compound in Flow Chemistry and Microreactor Systems

A major emerging trend in chemical synthesis is the adoption of flow chemistry and microreactor technology. youtube.com These systems offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, safety, and scalability. researchgate.net

Advanced Materials Science Applications (Non-Biological)

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and low surface energy, make fluorinated compounds highly valuable in materials science. rsc.org While specific applications for this compound have yet to be established, its structure suggests significant potential as a monomer or additive in the creation of advanced polymers and coatings.

By analogy with other fluorinated acrylates, this compound could be polymerized or co-polymerized to create materials with specialized properties. youtube.com Fluorinated acrylic polymers are known for their exceptional durability and resistance to weathering, making them ideal for protective coatings. youtube.com They also exhibit low surface energy, which imparts water and oil repellency (hydrophobicity and oleophobicity). rsc.orgresearchgate.net Furthermore, the incorporation of fluorine can lead to materials with low dielectric constants, a critical property for insulators used in modern electronics. scilit.comacs.org Research could focus on polymerizing this compound to create novel fluorinated polyesters or polyacrylates for high-performance applications. fluorine1.ru

| Potential Application Area | Derived Material | Key Property | Reference |

|---|---|---|---|

| Protective Coatings | Fluorinated Polyacrylate | High durability, chemical resistance, hydrophobicity. | youtube.comresearchgate.netmdpi.com |

| Water/Oil Repellent Surfaces | Polymer Blends or Copolymers | Low surface free energy, anti-fouling properties. | rsc.orgresearchgate.net |

| Advanced Electronics | Fluorinated Poly(ester-imide)s or Polyesters | Low dielectric constant and low dielectric loss. | scilit.comacs.org |

| Optical Materials | Fluorinated Polymers | High optical transparency and low refractive index. | fluorine1.ru |

Computational Chemistry Driven Discovery of Novel Reactivity

Computational chemistry has become an indispensable tool in modern chemical research for predicting molecular properties, elucidating reaction mechanisms, and guiding experimental design. For this compound, theoretical studies represent a significant frontier for uncovering novel reactivity and optimizing reaction conditions.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions, such as Michael additions or cycloadditions. nih.gov Such studies can determine activation energy barriers for different pathways, helping to predict the most favorable reaction conditions and outcomes. For example, computational models can compare the reactivity of different nucleophiles or the efficacy of various catalysts, saving significant experimental time and resources. nih.govnih.gov

Furthermore, computational methods can be used to predict the physical and electronic properties of polymers derived from this monomer. Calculations can help in designing materials with specific characteristics, such as a targeted dielectric constant or refractive index, by modeling how structural modifications to the monomer would impact the final polymer's properties. acs.org This predictive power can accelerate the discovery of new materials for advanced technological applications.

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-(4-fluorophenyl)but-2-enoate?

A plausible synthesis involves Claisen condensation or esterification of 3-(4-fluorophenyl)but-2-enoic acid using methanol and acid catalysis (e.g., H₂SO₄). Microwave-assisted synthesis may enhance reaction efficiency. Key steps include refluxing under anhydrous conditions and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm product identity using (expected δ: 6.8–7.2 ppm for aromatic protons, 5.8 ppm for α,β-unsaturated protons) and FT-IR (C=O stretch ~1700 cm⁻¹) .

Q. How can the purity of this compound be verified experimentally?

Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%). Cross-validate with to confirm absence of regioisomers. Compare melting point (if crystalline) or refractive index with literature values. For trace impurities, employ GC-MS with electron ionization to detect byproducts .

Q. What safety precautions are essential when handling this compound?

Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact due to potential irritancy. Store in a cool, dry environment away from oxidizers. Dispose of waste via halogenated solvent containers and consult institutional guidelines for fluorinated compound disposal .

Advanced Research Questions

Q. How can discrepancies in reported 1H NMR^1 \text{H NMR}1H NMR spectral data for this compound be resolved?

Discrepancies may arise from solvent polarity effects (e.g., CDCl₃ vs. DMSO-d₆) or tautomerism. Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous olefinic proton assignments, use NOESY to confirm spatial proximity of substituents. Compare experimental data with computational predictions (DFT-based NMR shielding) .

Q. What strategies optimize stereoselective synthesis of the α,β-unsaturated ester moiety?

Employ Evans’ oxazolidinone chiral auxiliaries or asymmetric organocatalysis (e.g., proline derivatives) to control geometry. Monitor reaction progress via polarimetry or chiral HPLC. For mechanistic insights, conduct kinetic studies under varying temperatures and catalyst loadings .

Q. How can computational methods predict the electronic effects of the 4-fluorophenyl group?

Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with non-fluorinated analogs to quantify fluorine’s electron-withdrawing impact on reaction intermediates .

Q. What crystallographic tools are suitable for resolving the compound’s solid-state structure?

Use SHELXL for structure refinement and ORTEP-3 for graphical representation of crystallographic data. Optimize crystal growth via slow evaporation in dichloromethane/hexane. Validate hydrogen bonding and π-π stacking interactions using Mercury software .

Q. How can bioactivity studies integrate in silico and in vitro approaches?

Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase) to predict binding affinity. Validate with enzyme inhibition assays (IC₅₀ determination) and cytotoxicity screening (MTT assay on HEK-293 cells). Cross-reference results with PubChem BioAssay data for structurally related fluorophenyl esters .

Data Contradiction Analysis

Q. How to address conflicting reports on synthetic yields for this compound?

Variations may stem from catalyst purity or moisture sensitivity. Replicate reactions under inert (N₂/Ar) conditions using freshly distilled solvents. Characterize intermediates (e.g., acid precursor) via LC-MS to identify hydrolysis byproducts. Publish detailed procedural logs to enhance reproducibility .

Q. What experimental controls are critical when evaluating biological activity?

Include positive controls (e.g., known enzyme inhibitors) and vehicle-only groups. Account for solvent effects (DMSO concentration ≤0.1% in assays). Validate dose-response curves across three independent replicates. Use ANOVA with post-hoc Tukey tests for statistical rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.